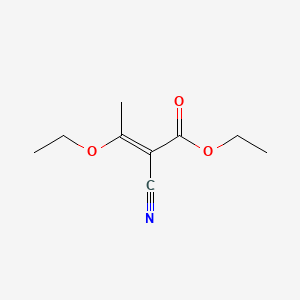

Ethyl (E)-2-cyano-3-ethoxycrotonate

Description

BenchChem offers high-quality Ethyl (E)-2-cyano-3-ethoxycrotonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (E)-2-cyano-3-ethoxycrotonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl (E)-2-cyano-3-ethoxybut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-4-12-7(3)8(6-10)9(11)13-5-2/h4-5H2,1-3H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXFOGAYPIPTKF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C(C#N)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C(\C#N)/C(=O)OCC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Academic Context and Significance of Ethyl E 2 Cyano 3 Ethoxycrotonate

Strategic Importance of α,β-Unsaturated Nitriles in Organic Synthesis

Alpha,beta-unsaturated nitriles are a class of organic compounds that hold significant strategic importance in the field of organic synthesis. Their value stems from the unique reactivity imparted by the conjugation of a carbon-carbon double bond with a cyano (nitrile) group. fiveable.me This conjugation allows for the delocalization of pi-electrons across the molecule, which not only increases the compound's stability but also renders it more susceptible to nucleophilic attack. fiveable.me

These molecules serve as versatile building blocks and key intermediates in the synthesis of a wide array of complex molecules, including nitrogen-containing heterocyclic compounds like pyridines and pyrroles, as well as various natural products and pharmaceuticals. fiveable.meresearchgate.net The nitrile functional group itself is of immense importance due to its diverse reactivity; it possesses a nucleophilic nitrogen atom, an electrophilic carbon center, and π-coordinating abilities. nih.gov This allows it to participate in numerous organic reactions, such as cycloadditions, Michael additions, and nucleophilic additions. fiveable.menih.gov

The ability of the nitrile group to be transformed into other functional groups further enhances the synthetic utility of α,β-unsaturated nitriles. nih.gov They are crucial starting materials for creating carbo- and heterocyclic compounds through reactions with carbonyl compounds, which typically proceed via a Michael-type nucleophilic addition. rsc.org Modern synthetic strategies continue to be developed for creating these valuable alkenyl nitriles, underscoring their role as ubiquitous components in the construction of complex organic frameworks. researchgate.net

Foundational Relevance of Ethyl (E)-2-cyano-3-ethoxycrotonate in Chemical Research

Ethyl (E)-2-cyano-3-ethoxycrotonate is a specific α,β-unsaturated nitrile that serves as a pertinent example of this class of compounds in chemical research. Its structure features a crotonate backbone with a cyano group and an ethoxy group, which together dictate its reactivity. cymitquimica.com The presence of the electron-withdrawing cyano and ester groups enhances the electrophilic character of the molecule, making it a valuable intermediate for synthesizing more complex structures. cymitquimica.com

This compound is utilized as a building block in the development of various chemical entities, including those with potential applications in the pharmaceutical and agrochemical industries. cymitquimica.com Its reactivity in various chemical transformations, especially conjugate addition reactions, makes it a focus of study. cymitquimica.com The synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate itself can be achieved from precursors such as Ethyl cyanoacetate (B8463686) and Triethyl orthoacetate. chemicalbook.comchemicalbook.com Ethyl cyanoacetate is a widely used active methylene (B1212753) compound for synthesizing a diverse range of organic molecules. chemprob.orgorgsyn.org

The specific physical and chemical properties of Ethyl (E)-2-cyano-3-ethoxycrotonate are well-documented, providing a solid foundation for its application in controlled chemical synthesis.

Table 1: Physicochemical Properties of Ethyl (E)-2-cyano-3-ethoxycrotonate

Table 2: Mentioned Chemical Compounds

Synthetic Methodologies for Ethyl E 2 Cyano 3 Ethoxycrotonate and Analogues

Classical and Contemporary Synthetic Pathways

The synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues primarily relies on condensation reactions that construct the core α,β-unsaturated system. These methods leverage the reactivity of precursors bearing active methylene (B1212753) groups, most notably ethyl cyanoacetate (B8463686).

Condensation Reactions with Ethyl Cyanoacetate as a Precursor

Ethyl cyanoacetate is a cornerstone in the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate due to the acidity of its α-hydrogens, making it an excellent nucleophile in various condensation reactions. wikipedia.org

The Knoevenagel condensation is a modification of the aldol (B89426) condensation where a nucleophilic addition of an active hydrogen compound to a carbonyl group is followed by a dehydration reaction. wikipedia.org This reaction is a highly effective method for synthesizing Ethyl (E)-2-cyano-3-ethoxycrotonate. The general reaction involves an active hydrogen component, a carbonyl compound, and a basic catalyst, often a weak amine. wikipedia.orgsigmaaldrich.com

A primary route to Ethyl (E)-2-cyano-3-ethoxycrotonate involves the reaction of ethyl cyanoacetate with triethyl orthoacetate in the presence of a catalyst. Triethyl orthoacetate serves as a synthetic equivalent of an acylated carbonyl, providing the necessary ethoxy and methyl groups. The reaction typically proceeds by heating the reactants, often with acetic anhydride, which facilitates the condensation and subsequent elimination to form the stable, conjugated product. The (E)-isomer is generally the thermodynamically favored product due to reduced steric hindrance. A closely related synthesis is that of (E)-methyl 2-cyano-3-ethoxyacrylate, which is prepared by reacting methyl cyanoacetate with triethyl orthoformate. chemicalbook.com

The stereoselectivity towards the E-isomer is a common feature in Knoevenagel condensations. Studies on related systems, such as the reaction between oxindoles and various aldehydes, have shown that while mixtures of isomers can form, the E-isomer often predominates. mdpi.com The use of specific catalysts, including biocatalysts like porcine pancreas lipase (B570770) (PPL), can further enhance the selectivity for the E-configuration. mdpi.com

Table 1: Examples of Knoevenagel Condensation for Cyanoacrylate Derivatives

| Active Methylene Compound | Carbonyl Source/Equivalent | Catalyst/Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Ethyl Cyanoacetate | Triethyl Orthoacetate | Acetic Anhydride, Heat | Ethyl (E)-2-cyano-3-ethoxycrotonate | chemicalbook.com |

| Methyl Cyanoacetate | Triethyl Orthoformate | Acetic Anhydride, Reflux | (E)-Methyl 2-cyano-3-ethoxyacrylate | chemicalbook.com |

| Ethyl Cyanoacetate | Aromatic Aldehydes | Piperidine (B6355638), Ethanol (B145695) | (E)-Ethyl 2-cyano-3-phenylacrylate | mdpi.com |

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules or an ester and another carbonyl compound in the presence of a strong base. geeksforgeeks.orgopenstax.org The product of a classical Claisen condensation is a β-keto ester. masterorganicchemistry.comorganic-chemistry.org While a direct, single-step synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate via a standard Claisen condensation is not typical, related strategies involving acylation of the ethyl cyanoacetate enolate are relevant.

In such a strategy, ethyl cyanoacetate is first deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate can then react with an acylating agent, such as acetyl chloride or acetic anhydride. This would form ethyl 2-cyano-3-oxobutanoate (ethyl cyanoacetoacetate). This β-keto ester intermediate could then, in a subsequent step, be converted to the target enol ether, for instance, through reaction with an alkylating agent like triethyloxonium (B8711484) tetrafluoroborate (B81430) under specific conditions.

Furthermore, self-condensation of ethyl cyanoacetate under certain conditions, such as with an excess of potassium carbonate in DMSO, has been reported to undergo an intermolecular Claisen-type condensation, leading to more complex structures. chemprob.org This highlights the versatility of ethyl cyanoacetate in condensation chemistry beyond the typical Knoevenagel pathway.

Multi-Component Reaction (MCR) Integration in Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. amazonaws.com Ethyl cyanoacetate is a frequent participant in MCRs for the synthesis of diverse heterocyclic compounds. wikipedia.orgnih.gov

Ethyl (E)-2-cyano-3-ethoxycrotonate is an ideal substrate for sequential one-pot reactions due to its array of functional groups, including a Michael acceptor system (the activated double bond), a nitrile, and an ester group. cymitquimica.com These features allow for a cascade of reactions to build complex molecular architectures.

A common strategy involves an initial Michael addition of a nucleophile to the electron-deficient double bond of the crotonate system. This is often followed by an intramolecular cyclization. For example, the reaction of a compound like Ethyl (E)-2-cyano-3-ethoxycrotonate with a binucleophile such as a hydrazine (B178648) or amidine can lead to the formation of various five- or six-membered heterocycles in a single pot.

For instance, one-pot syntheses of 3-cyano-2-pyridones have been developed through the condensation of ethyl cyanoacetate, ketones, aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.netsciforum.net In these complex transformations, a Knoevenagel-type adduct similar to the title compound is formed in situ, which then undergoes further reactions, demonstrating the utility of this structural motif in MCRs. The synthesis of functionalized 4H-pyrans via a one-pot, three-component reaction of aromatic aldehydes, malononitrile, and a 1,3-dicarbonyl compound also proceeds through a Knoevenagel adduct intermediate. researchgate.net

Catalytic Innovations and Green Chemistry in Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and sustainable processes. In the context of synthesizing Ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues, this has led to significant innovations in catalysis and reaction conditions.

The Knoevenagel condensation, a key reaction for this synthesis, has been a major focus for green chemistry improvements. rsc.org Innovations include:

Novel Catalysts: Researchers have explored a wide range of catalysts to improve reaction rates and yields under milder conditions. These include metal-organic frameworks (MOFs) like UMCM-1-NH2, which have shown high catalytic ability in the condensation of benzaldehyde (B42025) with ethyl cyanoacetate. ornl.gov Other approaches have utilized silica-polymer nanocomposites and photo-activated carbon dots as effective catalysts. mdpi.comresearchgate.net

Solvent-Free and Aqueous Conditions: To reduce the use of volatile organic solvents, many protocols have been developed under solvent-free conditions or in water. rsc.org Water-mediated, catalyst-free Knoevenagel condensations have been achieved at elevated temperatures, offering a particularly green alternative. rsc.org

Innovations in the synthesis of enol ethers, in general, also point toward greener methodologies. wikipedia.org This includes the development of metal- and photocatalyst-free methods, which reduce the cost and purification efforts associated with transition-metal catalysts. rsc.org For example, Ni-catalyzed remote functionalization of ketones has emerged as a strategy for the regio- and stereoselective synthesis of Z-silyl enol ethers, showcasing the advanced catalytic control now possible in forming enol ether systems. acs.orgnih.gov

Table 2: Green Chemistry Approaches in Knoevenagel-Type Condensations

| Reaction | Catalyst/Conditions | Advantage(s) | Reference(s) |

|---|---|---|---|

| Knoevenagel Condensation | Water, 100 °C, Catalyst-free | Avoids catalyst and organic solvents | rsc.org |

| Knoevenagel Condensation | Photo-activated Carbon Dots, Visible Light | Uses a green catalyst and light energy | mdpi.com |

| Knoevenagel Condensation | Ferrous Sulphate, Grinding | Solvent-free, simple, efficient | amazonaws.com |

Development of Efficient Catalytic Systems

The condensation reaction to form ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues is often facilitated by a catalyst. The development of efficient catalytic systems focuses on increasing the reaction rate, improving selectivity for the desired (E)-isomer, and enabling milder reaction conditions.

Traditionally, bases such as piperidine have been employed to catalyze the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes to produce compounds structurally related to ethyl (E)-2-cyano-3-ethoxycrotonate. For instance, the synthesis of halogenated ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates utilizes piperidine as a catalyst. chemrxiv.org

More recent research has explored a range of other catalytic systems to enhance the efficiency and greenness of this type of transformation. These include:

Ammonium Acetate: In microwave-assisted, solvent-free Knoevenagel condensations of ethyl cyanoacetate with aromatic aldehydes, ammonium acetate has been used as an effective catalyst. oatext.comresearchgate.net This method offers the advantages of rapid reaction times and the elimination of hazardous solvents. oatext.com

Photo-Activated Carbon Dots (CDs): A novel and environmentally friendly approach involves the use of photo-activated carbon dots as catalysts. mdpi.com In the presence of light, these CDs can effectively catalyze the Knoevenagel condensation, with the reaction mechanism being dependent on the catalyst's luminescent properties. mdpi.com

Metal-Organic Frameworks (MOFs): MOFs, such as UMCM-1-NH2, have demonstrated high catalytic activity in Knoevenagel condensation reactions, even outperforming their homogeneous counterparts.

Porous Calcium Hydroxyapatite (B223615): This heterogeneous catalyst has been successfully used in microwave-assisted, solvent-free Knoevenagel condensations of ethyl cyanoacetate and various aldehydes, leading to high yields in short reaction times. mdpi.com

The choice of catalyst can significantly influence the reaction's outcome, and the ongoing development of new catalytic systems is crucial for the sustainable synthesis of ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues.

Table 1: Comparison of Catalytic Systems for the Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate Analogues

| Catalyst | Reactants | Reaction Conditions | Yield | Reference |

| Piperazine (B1678402) | Ethyl cyanoacetate, Aromatic aldehydes | Microwave, Solvent-free | High | researchgate.net |

| Ammonium Acetate | Ethyl cyanoacetate, Aromatic aldehydes | Microwave, Solvent-free, 160-320W, 30-60 sec | High | oatext.com |

| Porous Calcium Hydroxyapatite | Ethyl cyanoacetate, Aldehydes | Microwave, Solvent-free | High | mdpi.com |

| Photo-Activated Carbon Dots | Ethyl cyanoacetate, 4-fluorobenzaldehyde | Photo-activated | 93% (in 30 min) | mdpi.com |

| Piperidine | Ethyl cyanoacetate, Ring-substituted benzaldehydes | Base catalysis | Not specified | chemrxiv.org |

Microwave-Assisted and Solvent-Free Methodologies

In line with the principles of green chemistry, significant efforts have been directed towards developing microwave-assisted and solvent-free synthetic methods for ethyl (E)-2-cyano-3-ethoxycrotonate and its analogues. These techniques offer several advantages over conventional heating methods, including faster reaction rates, higher yields, and reduced energy consumption. oatext.com

Microwave irradiation has been shown to dramatically accelerate the Knoevenagel condensation. oatext.comresearchgate.net When combined with solvent-free conditions, where the neat reactants are exposed to microwave irradiation, the environmental impact of the synthesis is significantly minimized. oatext.comcem.com This approach often involves the use of a solid support or a catalyst that absorbs microwave energy, leading to rapid and localized heating. cem.com

Several studies have demonstrated the successful application of these methodologies for the synthesis of compounds structurally similar to ethyl (E)-2-cyano-3-ethoxycrotonate. For example, the condensation of ethyl cyanoacetate with various aldehydes has been efficiently carried out under microwave irradiation in the absence of a solvent, using catalysts such as piperazine or ammonium acetate. oatext.comresearchgate.net Another sustainable protocol utilizes porous calcium hydroxyapatite as a catalyst under microwave and solvent-free conditions, affording the desired products in high yields within minutes. mdpi.com

The synergy between microwave activation and solvent-free conditions, often in the presence of a recyclable catalyst, represents a powerful strategy for the efficient and environmentally benign synthesis of ethyl (E)-2-cyano-3-ethoxycrotonate and a wide range of related compounds.

Table 2: Microwave-Assisted and Solvent-Free Synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate Analogues

| Reactants | Catalyst/Support | Conditions | Reaction Time | Yield | Reference |

| Aromatic aldehydes, Cyanoacetamide | Ammonium Acetate | Microwave (160-320 W), Solvent-free | 30-60 sec | High | oatext.com |

| Ethyl cyanoacetate, Aromatic aldehydes | Piperazine | Microwave, Solvent-free | Not specified | High | researchgate.net |

| Aldehydes, Ethyl cyanoacetate | Porous Calcium Hydroxyapatite | Microwave, Solvent-free | 2 min | High | mdpi.com |

Reactivity Profiles and Reaction Mechanisms of Ethyl E 2 Cyano 3 Ethoxycrotonate

Electrophilic Activation via the Cyano Functionality

The cyano (C≡N) group in ethyl (E)-2-cyano-3-ethoxycrotonate is a key site for electrophilic activation. While the carbon-nitrogen triple bond is inherently strong, it can be activated by various transition-metal complexes. snnu.edu.cn This activation can lead to several transformations, including the cyano group acting as a leaving group in substitution reactions or as a source of cyanide for cyanation reactions. snnu.edu.cn

Metal-catalyzed reactions can proceed through different modes of C-CN bond activation, including oxidative addition. snnu.edu.cn Although the C-CN bond is thermodynamically robust, its cleavage has been utilized in catalytic synthetic transformations. snnu.edu.cn For instance, in the presence of a suitable metal catalyst, the cyano group can be replaced by other functional groups, a process known as hydrodecyanation or other cross-coupling reactions. snnu.edu.cn The specific outcomes of these reactions are highly dependent on the choice of metal catalyst, ligands, and reaction conditions.

Nucleophilic Additions and Conjugate Pathways at the C=C Double Bond

The carbon-carbon double bond in ethyl (E)-2-cyano-3-ethoxycrotonate is electron-deficient due to the presence of the adjacent electron-withdrawing cyano and ester groups. This electronic characteristic makes the double bond susceptible to nucleophilic attack. Nucleophiles can add to the double bond through two primary pathways: direct (1,2-) addition to the carbon atom bearing the cyano and ester groups, or conjugate (1,4- or Michael) addition.

The presence of the crotonate moiety with its double bond is a key feature that allows the molecule to participate in conjugate addition reactions. cymitquimica.com In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. This reactivity is analogous to that of other Michael acceptors.

The regioselectivity of the nucleophilic attack (direct vs. conjugate addition) is influenced by several factors, including the nature of the nucleophile (hard vs. soft nucleophiles), the solvent, and the reaction temperature. Soft nucleophiles, such as enolates and cuprates, generally favor conjugate addition, while hard nucleophiles, like organolithium reagents, may favor direct addition.

Mechanistic Elucidation of Transformation Pathways

Understanding the detailed mechanisms of the reactions involving ethyl (E)-2-cyano-3-ethoxycrotonate is crucial for controlling the reaction outcomes and optimizing synthetic strategies. This involves studying the intermediates and transition states involved in the transformation pathways.

Detailed Investigations of Reaction Intermediates and Transition States

The study of reaction intermediates provides valuable insights into the step-by-step process of a chemical transformation. In the context of nucleophilic additions to ethyl (E)-2-cyano-3-ethoxycrotonate, the formation of enolate or carbanionic intermediates is a key step. Spectroscopic techniques, such as NMR and IR spectroscopy, can be employed to detect and characterize these transient species. Computational chemistry also plays a significant role in modeling the structures and energies of intermediates and transition states, helping to elucidate the most probable reaction pathways. For example, in conjugate addition reactions, the initial nucleophilic attack leads to the formation of a resonance-stabilized enolate intermediate, which is then protonated to give the final product.

Stereochemical Control and E/Z Isomerism in Reaction Outcomes

The stereochemistry of the products formed from reactions of ethyl (E)-2-cyano-3-ethoxycrotonate is a critical aspect, particularly when new stereocenters are generated. The "(E)" designation in the name of the compound refers to the configuration of the substituents around the carbon-carbon double bond. studymind.co.uklibretexts.org In the (E)-isomer, the higher priority groups on each carbon of the double bond are on opposite sides. masterorganicchemistry.com

The stereochemical outcome of reactions at the double bond can be influenced by the existing stereochemistry of the starting material and the reaction conditions. For example, the approach of a nucleophile to the double bond can be directed by steric hindrance, leading to the preferential formation of one diastereomer over another.

Furthermore, the potential for isomerization between the (E) and (Z) isomers exists, especially under conditions that allow for the reversible addition of a species to the double bond. rsc.org The (Z)-isomer would have the higher priority groups on the same side of the double bond. masterorganicchemistry.com The relative stability of the E and Z isomers and the energy barrier for their interconversion can impact the final product distribution. studymind.co.uk Understanding and controlling the E/Z isomerism is essential for achieving high stereoselectivity in the synthesis of complex molecules. studymind.co.uk

Interactive Data Table: Properties of Ethyl (E)-2-cyano-3-ethoxycrotonate

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₃ | cymitquimica.com |

| Molecular Weight | 183.21 g/mol | thermofisher.com |

| Appearance | White to pale yellow crystals or powder | thermofisher.com |

| Melting Point | 69.5-75.5 °C | thermofisher.com |

| IUPAC Name | ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | cymitquimica.com |

| CAS Number | 932750-29-3 | cymitquimica.com |

Advanced Applications of Ethyl E 2 Cyano 3 Ethoxycrotonate in Complex Organic Synthesis

Strategic Precursor in Heterocyclic Chemistry

The multifunctionality of ethyl (E)-2-cyano-3-ethoxycrotonate allows it to serve as a synthon for various atoms in a heterocyclic ring, making it an invaluable tool for constructing diverse cyclic systems. Its ability to react with a wide range of nucleophiles facilitates the synthesis of numerous nitrogen-, oxygen-, and sulfur-containing heterocycles.

The electron-deficient nature of the double bond and the presence of good leaving groups make ethyl (E)-2-cyano-3-ethoxycrotonate an ideal substrate for condensation reactions with nitrogen-based nucleophiles.

Pyrazoles: This compound is a key precursor for pyrazole (B372694) derivatives, which are core structures in many pharmaceutical agents. A well-established method involves the reaction of a related precursor, ethyl 2-cyano-3-ethoxyacrylate, with amidrazone derivatives. The reaction proceeds through an initial substitution of the ethoxy group by the amidrazone, followed by an intramolecular cyclization to form the pyrazole ring. google.com This reaction pathway highlights how the crotonate's framework is integrated into the final heterocyclic product. A typical reaction is the synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate, a valuable intermediate. google.com

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Key Step | Product |

|---|---|---|---|

| Ethyl (E)-2-cyano-3-ethoxycrotonate | Hydrazine (B178648) Hydrate | Condensation-Cyclization | Ethyl 5-methyl-3-amino-1H-pyrazole-4-carboxylate |

| Ethyl 2-cyano-3-ethoxyacrylate | Amidrazone Derivatives | Substitution-Cyclization | N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone intermediate, then Ethyl 3-amino-1H-pyrazole-4-carboxylate google.com |

Imidazo[1,2-b]pyrazoles: Building upon the synthesis of pyrazoles, ethyl (E)-2-cyano-3-ethoxycrotonate serves as a foundational block for more complex fused heterocyclic systems like imidazo[1,2-b]pyrazoles. These compounds are recognized for their potential analgesic and anti-inflammatory properties. masterorganicchemistry.com The synthesis typically involves the initial formation of a 3-aminopyrazole (B16455) intermediate, which can then undergo further reactions, such as condensation with an α-haloketone, to construct the fused imidazole (B134444) ring. This multi-step process showcases the compound's utility in creating polycyclic scaffolds.

Coumarins: Coumarins are a widespread class of benzopyrone heterocycles with significant applications as dyes, fragrances, and biologically active agents. youtube.com Ethyl (E)-2-cyano-3-ethoxycrotonate is an excellent precursor for 3-substituted coumarins. In reactions with substituted phenols (like resorcinols) or salicylaldehydes, the compound can undergo a Pechmann-type condensation followed by intramolecular cyclization. The reaction with salicylaldehyde, for instance, can lead to either coumarin-3-carboxylate esters or 3-cyanocoumarins, depending on the reaction conditions.

Thiophenes: The Gewald reaction is a powerful multi-component method for synthesizing polysubstituted 2-aminothiophenes. nih.govlibretexts.org This reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. nih.govlibretexts.org Ethyl (E)-2-cyano-3-ethoxycrotonate can be viewed as a pre-activated Knoevenagel condensation product, making it a highly efficient substrate for the Gewald reaction. It reacts with elemental sulfur and a base, followed by cyclization, to yield highly functionalized thiophenes. masterorganicchemistry.comorganic-chemistry.org

Table 2: Gewald Aminothiophene Synthesis

| Carbonyl Compound | Cyano-Component | Other Reagents | Product Type |

|---|---|---|---|

| Ketone/Aldehyde | Ethyl (E)-2-cyano-3-ethoxycrotonate | Elemental Sulfur, Base (e.g., Morpholine) | Polysubstituted 2-Aminothiophene nih.govlibretexts.orgorganic-chemistry.org |

| Cyclic Ketone | Ethyl (E)-2-cyano-3-ethoxycrotonate | Elemental Sulfur, Base | Fused Thiophene (B33073) System |

The versatility of ethyl (E)-2-cyano-3-ethoxycrotonate extends to the synthesis of complex, multi-ring structures. Its ability to introduce a functionalized side chain onto an existing ring allows for subsequent cyclization reactions, leading to fused systems. As mentioned, the synthesis of imidazo[1,2-b]pyrazoles is a prime example. masterorganicchemistry.com Furthermore, when cyclic ketones are used as the carbonyl component in the Gewald reaction, the resulting product is a thiophene ring fused to the original carbocyclic system. This strategy provides a straightforward entry into various fused and polycyclic scaffolds, which are of high interest in medicinal chemistry and materials science.

Building Block for Multifunctional Organic Scaffolds

Beyond its role in heterocyclic synthesis, ethyl (E)-2-cyano-3-ethoxycrotonate is a valuable building block for creating acyclic and carbocyclic scaffolds with a high density of functional groups.

While structurally related to Knoevenagel products, its reactivity extends to other important C-C bond-forming reactions.

Michael Addition: The electron-deficient alkene backbone makes ethyl (E)-2-cyano-3-ethoxycrotonate an excellent Michael acceptor. nih.govnih.gov It readily undergoes conjugate addition with a wide variety of soft nucleophiles, including enolates (from 1,3-dicarbonyl compounds), amines, and thiols. nih.govlibretexts.org This reaction forms a new C-C bond at the β-position of the crotonate, leading to the creation of 1,5-dicarbonyl compounds or other similarly functionalized linear systems. These products are themselves versatile intermediates for further synthetic transformations.

Table 3: Michael Addition with Ethyl (E)-2-cyano-3-ethoxycrotonate

| Nucleophile (Donor) | Reaction Type | Product Scaffold |

|---|---|---|

| Malonic Esters | Michael Addition | 1,5-Dicarbonyl derivative nih.gov |

| Amines | Aza-Michael Addition | β-Amino acid derivative libretexts.org |

| Thiols | Thia-Michael Addition | Functionalized thioether |

| Organocuprates | Conjugate Addition | Alkylated crotonate derivative |

Cycloaddition Reactions: As an electron-poor alkene, ethyl (E)-2-cyano-3-ethoxycrotonate is an ideal dienophile for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. When reacted with a conjugated diene, it can form a six-membered ring with precise stereochemical control, embedding the cyano and ester functionalities into a new carbocyclic framework. It can also participate in hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, providing a direct route to six-membered heterocyclic systems.

The diverse reactivity profile of ethyl (E)-2-cyano-3-ethoxycrotonate makes it a powerful tool in scaffold design for the generation of novel chemical entities. Chemists can leverage its multiple reactive sites to build molecular complexity in a controlled manner. For example, a synthetic strategy could involve an initial Michael addition to set a key C-C bond, followed by a cyclization reaction involving the nitrile or ester group to construct a heterocyclic ring. This modular approach allows for the creation of diverse compound libraries based on a common core derived from this single, versatile building block. The ability to generate pyrazoles, thiophenes, coumarins, and complex carbocycles underscores its importance as a foundational element in the design of new molecules for pharmaceutical and material science applications. youtube.com

Role in the Development of Pharmaceuticals and Agrochemicals

Ethyl (E)-2-cyano-3-ethoxycrotonate is a highly functionalized and reactive intermediate that holds a significant position in the synthesis of complex heterocyclic compounds, which are pivotal scaffolds in the development of new pharmaceuticals and agrochemicals. Its unique structure, featuring a nitrile, an ester, and an enol ether moiety, allows for a variety of chemical transformations, making it a versatile building block for the construction of diverse molecular architectures. The primary application of this compound lies in its use as a precursor for the synthesis of substituted pyrazoles, a class of compounds renowned for their broad spectrum of biological activities.

The reaction of Ethyl (E)-2-cyano-3-ethoxycrotonate and its close analogs, such as ethyl 2-cyano-3-ethoxyacrylate, with hydrazine derivatives is a well-established method for the preparation of pyrazole rings. google.com These reactions typically proceed through a cyclocondensation mechanism, where the hydrazine attacks the electrophilic carbon of the enol ether, followed by an intramolecular cyclization and elimination of ethanol (B145695) to afford the pyrazole core. The substituents on the pyrazole ring can be readily varied by choosing the appropriate starting materials, which in turn modulates the biological activity of the final product.

Application in Pharmaceutical Synthesis

In the pharmaceutical industry, pyrazole derivatives are integral components of numerous drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents. The ability to efficiently construct the pyrazole nucleus using Ethyl (E)-2-cyano-3-ethoxycrotonate and related compounds is therefore of great interest in drug discovery and development.

For instance, the synthesis of 3-amino-1H-pyrazole-4-carboxylate derivatives is a key step in the development of various pharmaceutical agents. A process for preparing ethyl 3-amino-1H-pyrazole-4-carboxylate involves the cyclization of ethoxy-methylene-cyanoacetic acid ethyl ester with hydrazine hydrate. google.com This highlights the utility of similar cyanoacrylates in building the pyrazole scaffold, which can be further elaborated to access a variety of bioactive molecules. Research has also demonstrated the synthesis of novel pyrazole derivatives with potential anti-inflammatory properties starting from related diketone precursors that are subsequently cyclized with hydrazine hydrate. nih.gov

The following table summarizes the synthesis of pharmaceutically relevant pyrazole derivatives using precursors structurally related to Ethyl (E)-2-cyano-3-ethoxycrotonate.

| Precursor | Reagent | Product | Potential Application |

| Ethyl 2-cyano-3-ethoxyacrylate | Amidrazone derivatives | N-(2-cyano-2-ethoxycarbonylvinyl) amidrazone derivative (intermediate) | Precursor for Pyrazoles |

| Ethoxy-methylene-cyanoacetic acid ethyl ester | Hydrazine hydrate | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Pharmaceutical Intermediate |

| Substituted ethyl-2,4-dioxo-4-phenylbutanoate derivatives | Hydrazine hydrate | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives | Anti-inflammatory agents |

Application in Agrochemical Synthesis

The pyrazole moiety is also a common feature in many modern agrochemicals, including herbicides, insecticides, and fungicides. The structural versatility of pyrazoles allows for the fine-tuning of their biological activity to target specific pests or weeds while minimizing effects on non-target organisms.

Research has explored the synthesis of novel 2-cyanoacrylates, which are structurally analogous to Ethyl (E)-2-cyano-3-ethoxycrotonate, for herbicidal applications. For example, a series of (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-alkoxypyridin-3-yl)methaneaminoacrylates have been synthesized and shown to exhibit excellent herbicidal activities. researchgate.net These compounds act as inhibitors of photosystem II (PSII) electron transport, a crucial process in photosynthesis. researchgate.net The findings indicate that the substituents on both the pyridine (B92270) ring and the acrylate (B77674) backbone are critical for high herbicidal efficacy.

The table below details the synthesis of agrochemically relevant compounds derived from precursors related to Ethyl (E)-2-cyano-3-ethoxycrotonate.

| Precursor Moiety | Reactant | Product Class | Application |

| 2-Cyanoacrylate | Substituted pyridinemethylamines | 2-Cyano-3-(substituted)pyridinemethylaminoacrylates | Herbicides (PSII inhibitors) |

The strategic use of Ethyl (E)-2-cyano-3-ethoxycrotonate and its derivatives in multicomponent reactions further expands its utility in generating molecular diversity for both pharmaceutical and agrochemical discovery programs. The reactivity of its functional groups allows for the efficient one-pot synthesis of complex heterocyclic systems, which is a key principle of green and sustainable chemistry.

Analytical and Computational Approaches in the Study of Ethyl E 2 Cyano 3 Ethoxycrotonate

Advanced Spectroscopic Characterization Methodologies

Spectroscopy is the cornerstone of chemical analysis, providing definitive evidence for molecular structure and composition. For a molecule like Ethyl (E)-2-cyano-3-ethoxycrotonate, a suite of spectroscopic techniques is employed to verify its identity and assess its purity following synthesis.

Following the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate, a rigorous characterization process is essential to confirm that the target molecule has been formed and to determine its purity. fishersci.se This is typically achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. The chemical shifts, integration values, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure, confirming the presence of the ethyl ester, ethoxy group, and the specific (E)-configuration across the double bond.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups within the molecule. Characteristic absorption bands are expected for the nitrile (C≡N) group, the conjugated ester carbonyl (C=O) group, the carbon-carbon double bond (C=C), and the carbon-oxygen bonds of the ether and ester moieties.

Mass Spectrometry (MS): This technique provides the molecule's mass-to-charge ratio, allowing for the confirmation of its molecular weight (183.207 g/mol ). fishersci.ca High-resolution mass spectrometry (HRMS) can further provide the exact molecular formula, C₉H₁₃NO₃, distinguishing it from other potential isomers. fishersci.ca

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a critical tool for assessing the purity of the synthesized compound. researchgate.net By developing a suitable method, researchers can separate the target compound from any unreacted starting materials, byproducts, or isomers, allowing for accurate quantification of its purity. researchgate.net

| Technique | Functional Group / Atom | Expected Observation |

|---|---|---|

| ¹H NMR | Ethyl Ester (-OCH₂CH₃) | Triplet and Quartet |

| ¹H NMR | Ethoxy Group (-OCH₂CH₃) | Triplet and Quartet |

| ¹H NMR | Methyl on double bond (-C(CH₃)=) | Singlet |

| ¹³C NMR | Nitrile (-C≡N) | ~115-120 ppm |

| ¹³C NMR | Ester Carbonyl (C=O) | ~160-165 ppm |

| IR | Nitrile (-C≡N) | Strong absorption at ~2220 cm⁻¹ |

| IR | Ester Carbonyl (C=O) | Strong absorption at ~1710-1730 cm⁻¹ |

| MS (HRMS) | Molecular Ion [M]⁺ | m/z corresponding to C₉H₁₃NO₃ |

For reactions involving the synthesis or transformation of Ethyl (E)-2-cyano-3-ethoxycrotonate, techniques such as time-resolved NMR or Fourier-transform infrared (FTIR) spectroscopy can be employed. These methods can track the concentration changes of reactants, intermediates, and products over time. This kinetic data is invaluable for optimizing reaction conditions—such as temperature, pressure, and catalyst loading—to maximize yield and minimize the formation of impurities. For instance, monitoring the disappearance of the reactant peaks and the simultaneous appearance of the product peaks allows for the determination of the reaction order and rate constant. Such studies are crucial for moving a synthesis from laboratory-scale research to efficient, large-scale industrial production. chemicalbook.com

Quantum Chemical and Molecular Modeling Investigations

While spectroscopy provides experimental evidence, computational chemistry offers a predictive and explanatory framework for understanding chemical phenomena at the molecular level. Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the intrinsic properties of Ethyl (E)-2-cyano-3-ethoxycrotonate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of molecules. nih.gov For Ethyl (E)-2-cyano-3-ethoxycrotonate, DFT calculations can optimize the molecule's three-dimensional geometry and analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy and spatial distribution of these orbitals are fundamental to predicting the molecule's reactivity. nih.gov

HOMO: The location of the HOMO indicates the most likely site for electrophilic attack, as this is where the molecule's most available electrons reside.

LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack, as this is the most electron-deficient region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. DFT can also be used to calculate other electronic properties, such as the electrostatic potential map, which visually represents the charge distribution across the molecule, highlighting electron-rich and electron-poor areas. Such computational insights are invaluable for predicting how the molecule will interact with other reagents. rsc.org

| Parameter | Description | Significance |

|---|---|---|

| Functional/Basis Set | e.g., B3LYP/6-311G(d,p) | Defines the level of theory for the calculation, affecting accuracy. nih.gov |

| Optimized Geometry | Calculated bond lengths and angles. | Provides the most stable 3D structure of the molecule. nih.gov |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (nucleophilicity). nih.gov |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (electrophilicity). nih.gov |

| HOMO-LUMO Gap | Energy difference between LUMO and HOMO. | Correlates with chemical reactivity and kinetic stability. nih.gov |

| Electrostatic Potential | Maps the charge distribution on the molecule's surface. | Visually identifies nucleophilic and electrophilic sites. |

Beyond analyzing the static molecule, computational chemistry can simulate the entire course of a chemical reaction. By mapping the potential energy surface, researchers can model the transformation from reactants to products, identifying key transition states and intermediates along the way.

Future Perspectives and Emerging Research Avenues for Ethyl E 2 Cyano 3 Ethoxycrotonate

Exploration of Undiscovered Reactivity Modes

The rich electronic landscape of Ethyl (E)-2-cyano-3-ethoxycrotonate, an electron-poor alkene, paves the way for the exploration of novel reactivity modes beyond its conventional transformations. The strategic positioning of electron-withdrawing groups (cyano and ester) makes the double bond susceptible to a variety of nucleophilic and radical reactions.

Future research will likely focus on:

Novel Cycloaddition Reactions: While Diels-Alder reactions of similar cyano-activated systems have been explored, there is a vast, underexplored territory of other cycloadditions. youtube.comyoutube.comlibretexts.org This includes [2+2] and [6+2] cycloadditions under thermal or photochemical conditions, which could lead to the synthesis of unique cyclic and heterocyclic scaffolds. youtube.comyoutube.comlibretexts.org The stereochemical outcomes of such reactions, particularly under photochemical activation, present a fertile ground for investigation. youtube.comyoutube.com

Radical Reactions: The electron-deficient nature of the double bond makes it an excellent acceptor for radical species. Future investigations could explore visible-light-mediated radical additions, such as difluoroalkylation, which would introduce fluorinated moieties into the molecular framework. beilstein-journals.org This opens avenues for the synthesis of novel organofluorine compounds, which are of significant interest in medicinal chemistry and materials science. beilstein-journals.org

Multicomponent Reactions (MCRs): The development of new MCRs involving Ethyl (E)-2-cyano-3-ethoxycrotonate would be a highly efficient strategy for generating molecular complexity in a single step. By analogy with other acrylic compounds, it can act as a versatile Michael acceptor in the synthesis of biologically active compounds. ajol.info

A summary of potential new reactions is presented below:

| Reactivity Mode | Potential Reagents/Conditions | Expected Products | Potential Applications |

| [2+2] Photocycloaddition | Alkenes, Alkynes (with photosensitizer) | Cyclobutane and cyclobutene (B1205218) derivatives | Synthesis of strained ring systems, bioactive molecules |

| Radical Hydrofluoroalkylation | 1,1-Difluorinated iodides, Visible light | gem-Difluorinated compounds | Agrochemicals, Pharmaceuticals |

| Multicomponent Reactions | Isatins, Acetylenic esters, Triphenylphosphine | Highly functionalized alkenes | Drug discovery, Library synthesis |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reproducibility. vapourtec.comnih.govresearchgate.netnih.gov The integration of Ethyl (E)-2-cyano-3-ethoxycrotonate into these modern synthetic platforms is a promising area of future research.

Key research directions include:

Development of Continuous Synthesis Protocols: Designing and optimizing flow-based procedures for the synthesis of Ethyl (E)-2-cyano-3-ethoxycrotonate itself, for instance, through transesterification or condensation reactions in flow reactors. google.comchemicalbook.com This would enable on-demand production and safer handling of reagents.

High-Throughput Reaction Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) for reactions involving Ethyl (E)-2-cyano-3-ethoxycrotonate. chemspeed.comresearchgate.net This would accelerate the discovery of new transformations and the optimization of existing ones.

In-line Purification and Analysis: Integrating flow reactors with continuous purification techniques (e.g., liquid-liquid extraction, chromatography) and real-time analytical methods (e.g., NMR, IR spectroscopy) to create fully automated synthesis-to-analysis workflows. researchgate.net

| Technology | Potential Application for Ethyl (E)-2-cyano-3-ethoxycrotonate | Advantages |

| Flow Chemistry | Continuous production, safer handling of exothermic reactions, photochemical transformations. vapourtec.comnih.govrsc.org | Improved heat and mass transfer, enhanced safety, scalability. nih.govnih.gov |

| Automated Synthesis | High-throughput screening of reaction conditions, library synthesis of derivatives. fiveable.mewikipedia.orgsigmaaldrich.com | Increased efficiency, reproducibility, and data generation. wikipedia.orgsigmaaldrich.com |

Development of Highly Enantioselective Transformations

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. acs.orgyoutube.com The prochiral nature of Ethyl (E)-2-cyano-3-ethoxycrotonate makes it an ideal substrate for the development of new asymmetric catalytic methods to produce enantiomerically pure compounds.

Future research will likely focus on:

Asymmetric Michael Additions: While Michael additions are a known reaction class for this type of compound, the development of new chiral catalysts (organocatalysts, metal complexes) to achieve high enantioselectivity is a key research goal. phasetransfercatalysis.comrsc.orgnih.govrsc.orgscispace.com This would provide access to chiral building blocks with quaternary carbon centers.

Enantioselective Cycloadditions: Building upon the exploration of new cycloaddition reactions, the use of chiral Lewis acids or organocatalysts to control the stereochemical outcome of these transformations is a significant challenge and opportunity. Asymmetric Diels-Alder reactions with related chiral (E)-2-cyanocinnamates have shown high diastereoselectivity, suggesting that similar success is achievable. unirioja.es

Catalytic Enantioselective Cyanofunctionalization: Recent advances in the cyanofunctionalization of alkenes using photoredox and copper catalysis could be applied to Ethyl (E)-2-cyano-3-ethoxycrotonate. nih.govacs.org This would allow for the stereoselective introduction of a cyano group and another functional group across the double bond, leading to highly valuable chiral nitriles. acs.org

| Asymmetric Transformation | Catalyst Type | Potential Chiral Products |

| Michael Addition | Chiral thioureas, cinchona alkaloids, chiral metal complexes. rsc.orgnih.govmdpi.com | Enantioenriched compounds with tertiary or quaternary stereocenters. |

| Diels-Alder Reaction | Chiral Lewis acids (e.g., Ti, Cu complexes). unirioja.es | Chiral cyclohexene (B86901) derivatives. |

| Cyanofunctionalization | Photoredox catalysts combined with chiral copper complexes. nih.govacs.org | Chiral α,β-difunctionalized nitriles. |

Design of Novel Functional Materials Based on its Derivatives

The polymerization of cyanoacrylates is well-known for producing adhesives, but the unique substitution pattern of Ethyl (E)-2-cyano-3-ethoxycrotonate offers possibilities for creating novel polymers and functional materials with tailored properties. afinitica.comafinitica.compcbiochemres.comresearchgate.net

Emerging research avenues in this area include:

Synthesis of Functional Polymers: Exploring both anionic and radical polymerization of Ethyl (E)-2-cyano-3-ethoxycrotonate and its derivatives. mdpi.com The presence of the ethoxy group could influence the polymer's properties, such as its glass transition temperature and solubility, compared to standard polycyanoacrylates. Recent work has shown that poly(ethyl cyanoacrylate) can form recyclable plastics. nih.gov

Biodegradable and Biocompatible Materials: Investigating the biodegradability of polymers derived from Ethyl (E)-2-cyano-3-ethoxycrotonate. The degradation of polycyanoacrylates is known to produce formaldehyde (B43269) and an alkyl cyanoacetate (B8463686), and the rate of degradation can be tuned by the alkyl chain length. afinitica.com This could lead to applications in drug delivery, tissue engineering, and temporary medical adhesives. researchgate.net

Optoelectronic Materials: Incorporating chromophoric or electronically active moieties into the structure of Ethyl (E)-2-cyano-3-ethoxycrotonate prior to polymerization could lead to materials with interesting optical or electronic properties. Derivatives of cyanoacrylates have been investigated for creating fluorescent materials for applications such as latent fingerprint visualization. nih.gov

| Material Type | Potential Synthesis Route | Potential Properties and Applications |

| Recyclable Plastics | Controlled polymerization of the monomer. nih.gov | Sustainable materials with tunable mechanical properties. |

| Biodegradable Polymers | Anionic or radical polymerization. mdpi.comafinitica.com | Drug delivery nanoparticles, temporary medical adhesives. researchgate.net |

| Fluorescent Polymers | Copolymerization with fluorescent monomers or post-polymerization modification. nih.gov | Sensors, imaging agents, security inks. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (E)-2-cyano-3-ethoxycrotonate, and how are reaction conditions optimized?

- Methodological Answer : Ethyl (E)-2-cyano-3-ethoxycrotonate is synthesized via sequential one-pot reactions, often involving microwave-assisted techniques. For example, preformation of intermediates like pyrazole derivatives requires elevated temperatures (80°C, 150 W microwave irradiation) and specific reagents such as trifluoroacetic acid (TFA) to drive cyclocondensation. Reaction yields (54–79%) depend on substituent effects: electron-withdrawing groups reduce efficiency, while α-methylcinnamaldehyde derivatives enhance stability . Solvent selection (e.g., ethanol-water mixtures) and stoichiometric ratios (e.g., 0.50 mmol substrate, 0.55 mmol reagents) are critical for reproducibility.

Q. Which spectroscopic methods are most effective for characterizing Ethyl (E)-2-cyano-3-ethoxycrotonate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural validation. For instance, NMR distinguishes the cyano ( ppm) and ethoxy ( ppm) groups. Infrared (IR) spectroscopy identifies carbonyl () and nitrile () stretches. Discrepancies between experimental and computational data (e.g., deviations up to 8.5 ppm in shifts) require validation using software like Gaussian for DFT calculations and statistical tools (MAE, CMAE) to assess accuracy .

Advanced Research Questions

Q. How can crystallographic tools resolve challenges in structural elucidation of Ethyl (E)-2-cyano-3-ethoxycrotonate derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) paired with SHELX programs (e.g., SHELXL for refinement) is standard for resolving stereochemistry and bond angles. For example, SHELX handles high-resolution or twinned data by applying twin-law matrices and iterative least-squares refinement. ORTEP-3 visualizes thermal ellipsoids and validates molecular geometry, while WinGX integrates data processing (e.g., absorption corrections) for error reduction . Validation tools like PLATON check for voids, missed symmetry, and hydrogen-bonding networks .

Q. What strategies address contradictions between experimental and computational data in reaction mechanism studies?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected regioselectivity) are analyzed using kinetic isotope effects (KIEs) or isotopic labeling. For Ethyl (E)-2-cyano-3-ethoxycrotonate, mechanistic studies combine density functional theory (DFT) with experimental kinetics (e.g., Eyring plots) to identify rate-determining steps. When computational intermediates deviate from experimental observations (e.g., energy barriers >20 kcal/mol), multireference methods like CASSCF or solvent-effect simulations (COSMO-RS) refine transition-state models .

Q. How can researchers design experiments to probe the reactivity of the α,β-unsaturated ester moiety in Ethyl (E)-2-cyano-3-ethoxycrotonate?

- Methodological Answer : The α,β-unsaturated system undergoes Michael additions or cycloadditions. Experimental design includes:

- Substrate Scope : Test nucleophiles (e.g., amines, thiols) under varying pH and solvent polarity.

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor conjugation-dependent reactivity.

- Stereochemical Control : Employ chiral catalysts (e.g., organocatalysts) to assess enantioselectivity, validated by HPLC with chiral columns .

Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing spectroscopic or crystallographic datasets?

- Methodological Answer :

- NMR/IR Data : Use mean absolute error (MAE) and correlation coefficients () to compare experimental vs. computational results. Outliers (e.g., carbonyl shifts >5 ppm) may indicate solvation effects or conformational flexibility .

- Crystallographic Data : Apply R-factors (, ) to assess data quality. Tools like Coot model electron density maps for ligand-fitting errors .

Q. How should researchers handle low-yield reactions involving Ethyl (E)-2-cyano-3-ethoxycrotonate?

- Methodological Answer : Low yields (<50%) often arise from steric hindrance or competing side reactions. Mitigation strategies include:

- Microwave Optimization : Reduce reaction time (e.g., 10–60 min) to minimize decomposition.

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates.

- High-Throughput Screening : Test 96-well plate arrays with varying catalysts (e.g., Pd/C, enzymes) to identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.